molecular formula C15H9Cl2NO3S B186189 Quinolin-8-yl 2,5-dichlorobenzenesulfonate CAS No. 432021-47-1

Quinolin-8-yl 2,5-dichlorobenzenesulfonate

Cat. No. B186189
M. Wt: 354.2 g/mol
InChI Key: MUJMAFCRWQCZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-8-yl 2,5-dichlorobenzenesulfonate is a chemical compound that has been widely used in scientific research. It is a sulfonate ester of quinoline that has been found to have various biochemical and physiological effects.

Scientific Research Applications

Anticorrosion Properties

Quinolin-8-yl derivatives, including those related to 2,5-dichlorobenzenesulfonate, have been studied for their anticorrosion properties. For example, 8-hydroxyquinoline derivatives have shown significant anticorrosion performance for mild steel in acidic media. These compounds act as cathodic inhibitors, with some showing a mixed-type effect at higher concentrations. Their efficiency can reach up to 90%, and they tend to follow the Langmuir adsorption isotherm model, suggesting spontaneous adsorption on the metal surface (Douche et al., 2020).

Antimicrobial and Antiparasitic Activities

Quinolin-8-yl sulfonamides, closely related to the 2,5-dichlorobenzenesulfonate derivative, have been evaluated for their antimicrobial activities. Studies have found these compounds to be selective against Leishmania spp., showing significant in vitro efficacy. Among these, N-(8-quinolyl)-3,5-difluoro-benzenesulfonamide was particularly potent against Leishmania amazonensis and L. chagasi (da Silva et al., 2007).

Inhibition of Cellular Tubulin Polymerization

The synthesis of 2-substituted quinolin-4-yl-benzenesulfonate derivatives, including those similar to quinolin-8-yl 2,5-dichlorobenzenesulfonate, has been explored for their potential as anticancer agents. These compounds have demonstrated antiproliferative activity against various cancer cell lines by targeting the vinblastine binding site of tubulin, thereby inhibiting cellular tubulin polymerization. Their action induces mitotic arrest and apoptosis, contributing to their antitumor properties (Kakadiya et al., 2011).

Fluorescent Sensing

Quinoline derivatives have been developed as fluorescent probes for sensing metal ions such as Zn2+. These compounds can undergo structural changes upon binding with specific ions, leading to fluorescence changes that allow for the detection and quantification of these ions in various environments. This property makes them useful for biological and environmental monitoring applications (Ohshima et al., 2010).

properties

IUPAC Name

quinolin-8-yl 2,5-dichlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3S/c16-11-6-7-12(17)14(9-11)22(19,20)21-13-5-1-3-10-4-2-8-18-15(10)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJMAFCRWQCZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365682
Record name quinolin-8-yl 2,5-dichlorobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-8-yl 2,5-dichlorobenzenesulfonate

CAS RN

432021-47-1
Record name quinolin-8-yl 2,5-dichlorobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.